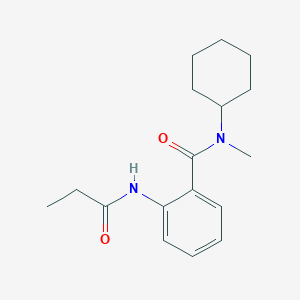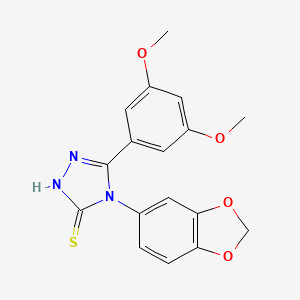
N-cyclohexyl-N-methyl-2-(propionylamino)benzamide
Descripción general
Descripción
N-cyclohexyl-N-methyl-2-(propionylamino)benzamide, also known as CX-5461, is a small molecule inhibitor that has gained interest in the scientific community due to its potential use in cancer therapy. CX-5461 has been shown to selectively inhibit RNA polymerase I, which is responsible for the transcription of ribosomal RNA (rRNA), leading to nucleolar stress and ultimately cell death.
Mecanismo De Acción
N-cyclohexyl-N-methyl-2-(propionylamino)benzamide selectively inhibits RNA polymerase I, which is responsible for the transcription of rRNA. This inhibition leads to nucleolar stress, which activates the p53 pathway and ultimately results in cell death. This compound has also been shown to induce DNA damage and activate the ATM/ATR pathway, which further contributes to its cytotoxic effects.
Biochemical and Physiological Effects:
In addition to its effects on rRNA synthesis, this compound has been shown to alter the expression of genes involved in DNA repair, cell cycle regulation, and apoptosis. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. In vivo studies have demonstrated that this compound can inhibit tumor growth and improve survival in mouse models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclohexyl-N-methyl-2-(propionylamino)benzamide is its selectivity for cancer cells that are dependent on rRNA synthesis. This selectivity allows for the specific targeting of cancer cells, while sparing normal cells. However, this compound has also been shown to induce DNA damage, which can lead to the development of resistance in cancer cells. Additionally, the mechanism of action of this compound involves the inhibition of RNA polymerase I, which is not a commonly targeted pathway in cancer therapy. This may limit the potential of this compound as a standalone therapy and may require combination with other treatments.
Direcciones Futuras
For N-cyclohexyl-N-methyl-2-(propionylamino)benzamide include the development of combination therapies that can enhance its cytotoxic effects and overcome resistance. Additionally, the identification of biomarkers that can predict response to this compound may help to identify patients who are most likely to benefit from this treatment. Further studies are also needed to better understand the mechanism of action of this compound and its effects on normal cells. Finally, the development of this compound analogs with improved pharmacokinetic properties may help to enhance its clinical potential.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N-methyl-2-(propionylamino)benzamide has been shown to have potential therapeutic effects in various types of cancer, including breast, ovarian, and hematological malignancies. In preclinical studies, this compound has been shown to selectively target cancer cells that are dependent on rRNA synthesis, while sparing normal cells. This selectivity is thought to be due to the higher demand for rRNA synthesis in cancer cells, which allows this compound to specifically target these cells.
Propiedades
IUPAC Name |
N-cyclohexyl-N-methyl-2-(propanoylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-3-16(20)18-15-12-8-7-11-14(15)17(21)19(2)13-9-5-4-6-10-13/h7-8,11-13H,3-6,9-10H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAWEFFIBZGXHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1C(=O)N(C)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(acetylamino)phenyl]-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4397468.png)


![1-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B4397483.png)
![2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N-cyclohexylacetamide](/img/structure/B4397490.png)
![N-[4-(acetylamino)phenyl]-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4397496.png)
![N-[3-(allyloxy)phenyl]-4-chlorobenzamide](/img/structure/B4397502.png)
![N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B4397506.png)
![6-(2-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4397508.png)
![N-benzyl-N-[3-(4-morpholinyl)propyl]-N'-phenylurea](/img/structure/B4397515.png)
![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~-(4-methoxyphenyl)-N~2~-methylglycinamide](/img/structure/B4397519.png)
![4-bromo-N-(2-oxo-2-{[3-(2-quinoxalinyl)phenyl]amino}ethyl)benzamide](/img/structure/B4397525.png)
![N-{3-[(2-methylbenzoyl)amino]propyl}nicotinamide](/img/structure/B4397561.png)
![1-ethyl-4-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperazine](/img/structure/B4397567.png)